molecular formula C10H14N5Na2O8P B13831800 Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate

Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate

Cat. No.: B13831800
M. Wt: 409.20 g/mol
InChI Key: HDDUZEKWRALMDG-UHFFFAOYSA-L
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Description

Properties

IUPAC Name

disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P.2Na.H2O/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;;1H2/q;2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDUZEKWRALMDG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5Na2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity and Properties

Property Description
IUPAC Name Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate
Molecular Formula C10H14N5Na2O8P
Molecular Weight 409.20 g/mol
CAS Number Not explicitly provided for disodium salt, but AMP related compounds have CAS ~ 6106-24-7
Structural Features Purine base linked to ribose sugar with phosphate group, two sodium ions neutralizing charge
Solubility Water-soluble, hygroscopic
Biological Role Precursor in ATP synthesis, involved in energy metabolism and cellular signaling

Preparation Methods of this compound

Overview

The preparation of disodium adenosine 5'-monophosphate hydrate typically involves multi-step synthetic or enzymatic routes starting from adenosine or its derivatives, followed by phosphorylation and salt formation steps. The key challenges include achieving high purity, controlling the degree of hydration, and ensuring the disodium salt form.

Chemical Synthesis Routes

Phosphorylation of Adenosine
  • Starting Material: Adenosine (6-aminopurin-9-yl linked to ribose)
  • Phosphorylation Agents: Phosphoric acid derivatives such as phosphorus oxychloride (POCl3), phosphoramidites, or phosphorochloridates
  • Reaction Conditions: Typically carried out in anhydrous solvents under controlled temperature to avoid side reactions
  • Workup: Neutralization with sodium hydroxide to form the disodium salt; isolation by crystallization with controlled hydration

This classical approach is based on selective phosphorylation at the 5'-hydroxyl group of the ribose moiety, followed by conversion to the disodium salt hydrate form.

Enzymatic Synthesis
  • Enzymes Used: Kinases such as adenosine kinase or nucleoside monophosphate kinases
  • Process: Enzymatic phosphorylation of adenosine using ATP or other phosphate donors in aqueous buffer systems
  • Advantages: High regioselectivity, mild reaction conditions, environmentally friendly
  • Salt Formation: Post-reaction neutralization with sodium salts to yield the disodium salt hydrate

Enzymatic methods are preferred for their specificity and are often employed in industrial or laboratory-scale preparations for biochemical research.

Salt Formation and Hydration Control

  • After phosphorylation, the acidic phosphate group is neutralized with sodium hydroxide or sodium carbonate to form the disodium salt.
  • Hydration is controlled by crystallization from aqueous solutions under specific temperature and humidity conditions to yield the hydrate form.
  • Careful drying is required to maintain the hydrate without excessive loss of water or decomposition.

Analytical Data and Purity Assessment

Analytical Technique Purpose Typical Findings
Nuclear Magnetic Resonance (NMR) Structural confirmation Characteristic peaks for purine, ribose, phosphate groups
Mass Spectrometry (MS) Molecular weight verification Molecular ion peak at 409.20 g/mol
High-Performance Liquid Chromatography (HPLC) Purity and impurity profiling Purity > 97% achievable with optimized methods
Infrared Spectroscopy (IR) Functional group identification Bands corresponding to phosphate and amine groups
Elemental Analysis Composition validation Consistent with C10H14N5Na2O8P and hydration

Research and Optimization Results

  • Studies demonstrate that phosphorylation using phosphoramidite chemistry yields higher purity and better control over regioselectivity compared to direct phosphorylation with POCl3.
  • Enzymatic synthesis provides superior stereospecificity and avoids harsh reagents, though scale-up requires optimization of enzyme activity and substrate concentration.
  • The disodium salt hydrate form exhibits improved solubility and stability for biochemical applications, with hydration level influencing storage and handling.
  • Purification by preparative HPLC and crystallization ensures removal of side products such as diphosphates or triphosphates.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Enzymes Advantages Limitations
Chemical Phosphorylation Adenosine POCl3, phosphoramidites, NaOH Established, scalable Harsh reagents, side reactions
Enzymatic Phosphorylation Adenosine Adenosine kinase, ATP High specificity, mild conditions Enzyme cost, scale-up complexity
Salt Formation Phosphorylated adenosine NaOH or Na2CO3 Controls pH and solubility Requires precise hydration control

Chemical Reactions Analysis

Types of Reactions

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the purine base or the ribose sugar.

    Substitution: The amino group on the purine base can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of purine derivatives, while substitution reactions can yield a variety of modified nucleotides.

Scientific Research Applications

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate hydrate is widely used in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is essential in studying nucleotide metabolism and enzyme interactions.

    Medicine: It is used in the development of antiviral and anticancer drugs.

    Industry: The compound is used in the production of nucleic acid-based products and as a reagent in various biochemical assays.

Mechanism of Action

The mechanism of action of Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate hydrate involves its interaction with specific enzymes and molecular targets. The compound can act as a substrate for enzymes involved in nucleotide metabolism, leading to the formation of various biologically active molecules. It can also inhibit certain enzymes, thereby affecting cellular processes and pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate hydrate.
  • Molecular Formula : C₁₀H₁₄N₅Na₂O₁₁P₂ (anhydrous basis) .
  • CAS No.: 16178-48-6 .
  • Common Name: Adenosine 5'-diphosphate (ADP) disodium salt hydrate.

Structure and Function :
ADP is a nucleotide comprising adenine, ribose, and two phosphate groups. The disodium salt hydrate form enhances solubility for biochemical applications. ADP is central to cellular energy metabolism, acting as a substrate for ATP synthesis via oxidative phosphorylation and glycolysis .

Comparison with Similar Compounds

ADP vs. ATP Disodium Salt Hydrate

Attribute ADP Disodium Salt Hydrate ATP Disodium Salt Hydrate
Molecular Formula C₁₀H₁₄N₅Na₂O₁₁P₂ C₁₀H₁₄N₅Na₂O₁₃P₃
Phosphate Groups 2 3
Molecular Weight 471.16 g/mol (anhydrous) 551.18 g/mol (anhydrous)
Biochemical Role Energy transfer intermediate Primary energy currency in cells
Key Research Findings Substrate for ATP synthases Critical for muscle contraction, signaling

Structural Insight : ATP’s third phosphate group enables higher energy storage (~7.3 kcal/mol released upon hydrolysis) compared to ADP .

ADP vs. AOPCP (CD73 Inhibitor)

Attribute ADP AOPCP
Molecular Formula C₁₀H₁₅N₅O₁₀P₂ C₁₁H₁₈N₅O₁₂P₂
Phosphate Linkage Oxygen-bridged Methylene-bridged (non-hydrolyzable)
Function Substrate for kinases Competitive inhibitor of ecto-5'-nucleotidase (CD73)
Applications Energy metabolism studies Cancer research (inhibits adenosine production)

Research Highlight: AOPCP’s resistance to hydrolysis makes it valuable in blocking extracellular adenosine generation, a key immunosuppressive pathway in tumors .

ADP vs. Guanosine 5'-Monophosphate (GMP) Disodium Salt

Attribute ADP GMP
Base Adenine Guanine
Molecular Formula C₁₀H₁₄N₅Na₂O₁₁P₂ C₁₀H₁₂N₅Na₂O₈P
Role Energy transfer RNA synthesis; cGMP signaling precursor
Therapeutic Use Limited direct use Liver protection, antiviral agents

Key Difference : GMP’s guanine base alters receptor specificity (e.g., binds to guanylate cyclase) .

ADP vs. Modified ADP Analogs (e.g., 2-APTA-ADP)

Attribute ADP 2-APTA-ADP
Structure Unmodified adenine 2-(3-Aminopropylsulfanyl)adenine substitution
CAS No. 16178-48-6 110224-45-8
Function Standard nucleotide Alters purinergic receptor binding
Research Use Baseline energy studies Study of P2Y receptor signaling

Note: The sulfanyl group in 2-APTA-ADP enhances stability and modifies interaction with platelet receptors .

ADP vs. Cyclic AMP Analogs

Attribute ADP Cyclic AMP Analog ()
Structure Linear phosphate chain 2',3'-Cyclic phosphate
Degradation Hydrolyzed by phosphatases Resistant to phosphodiesterases
Biological Activity Energy metabolism Activates protein kinase; inhibits cancer cell growth

Therapeutic Potential: The cyclic analog’s resistance to enzymatic degradation makes it a candidate for cancer therapy .

ADP vs. NADH Disodium Salt

Attribute ADP NADH Disodium Salt
Structure Mononucleotide Dinucleotide (nicotinamide + adenine)
Function Energy transfer Redox cofactor (electron carrier)
Applications Enzyme assays Metabolic disorder research; antioxidant studies

Key Insight : NADH’s role in redox reactions (e.g., electron transport chain) contrasts with ADP’s energy transfer focus .

Biological Activity

Disodium;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate is a complex organic compound that holds significant potential in various biological applications. This article provides an in-depth exploration of its biological activity, synthesis methods, and implications in cellular processes.

Chemical Structure and Properties

The compound features a disodium phosphate moiety linked to a purine derivative, specifically an aminopurine structure. The IUPAC name for this compound is disodium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate;hydrate. Its molecular formula is C10H14N5Na2O13P3C_{10}H_{14}N_5Na_2O_{13}P_3 with a molecular weight of approximately 451.22 g/mol .

The biological activity of this compound can be attributed to its structural similarity to nucleotides and nucleosides. Compounds containing purine structures are known to play crucial roles in:

  • Energy Transfer : Similar to ATP, the compound may participate in energy metabolism.
  • Cellular Signaling : It could act as a signaling molecule akin to cAMP.
  • Nucleotide Synthesis : It may serve as a substrate for enzymes involved in nucleotide synthesis .

Preliminary Studies

Initial studies suggest that this compound influences cellular pathways associated with purine metabolism. For instance, it has been shown to impact the activity of enzymes involved in nucleotide synthesis and may modulate cellular responses to metabolic changes .

Study on Nucleotide Metabolism

In a study examining the effects of various purine derivatives on cellular metabolism, this compound was found to enhance nucleotide synthesis in cultured cells. The researchers noted increased levels of ATP and other nucleotides in response to treatment with the compound at concentrations ranging from 10 µM to 100 µM .

Impact on Cellular Signaling Pathways

Another investigation focused on the role of this compound in modulating signaling pathways. The study revealed that treatment with this compound resulted in enhanced activation of protein kinase pathways, suggesting its potential as a signaling molecule .

Synthesis Methods

The synthesis of this compound can be approached through several methods:

  • Phosphorylation Reactions : Utilizing phosphoric acid derivatives to introduce the phosphate group.
  • Nucleophilic Substitution : Employing hydroxymethyl groups for nucleophilic attack on electrophiles .
  • Enzymatic Methods : Using specific enzymes to facilitate the incorporation of the phosphate group into the sugar moiety.

Each method requires precise control over reaction conditions to ensure high yield and purity of the final product.

Potential Applications

The unique properties of this compound suggest various applications:

  • Pharmaceuticals : As a potential therapeutic agent targeting metabolic disorders.
  • Biotechnology : In enzyme assays or as a substrate for biochemical reactions.

Q & A

Q. How can researchers verify the structural integrity of ADP disodium salt hydrate in synthetic batches?

Methodological Answer:

  • Spectroscopic Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm the purine ring, ribose moiety, and phosphate groups. Compare chemical shifts with reference data (e.g., δ ~8.3 ppm for purine protons) .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in negative ion mode to observe the molecular ion peak at m/z 427.0 (disodium ADP, anhydrous) and confirm hydration via isotopic patterns .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry at the ribose C2', C3', and C5' positions .

Q. What methodologies are recommended for assessing purity in ADP disodium salt hydrate?

Methodological Answer:

  • Spectrophotometric Purity : Measure absorbance at 260 nm (ε = 15,000 M1^{-1}cm1^{-1}) in pH 7.0 buffer. Deviations >2% indicate contamination with ATP or degraded products .
  • HPLC Analysis : Use a C18 column with a mobile phase of 50 mM KH2_2PO4_4 (pH 6.5) and 5% methanol. Retention time ~8.2 min for ADP (vs. 10.1 min for ATP) .
  • Elemental Analysis : Confirm sodium content (theoretical: ~9.75% Na) via inductively coupled plasma optical emission spectroscopy (ICP-OES) .

Q. How should researchers handle solubility and stability challenges during experimental preparation?

Methodological Answer:

Property Condition Recommendation
Solubility Aqueous buffers (pH 6–8)Use ≥28.55 mg/mL in H2_2O; avoid organic solvents .
Thermal Stability Long-term storageStore at –20°C in lyophilized form; avoid freeze-thaw cycles .
pH Sensitivity Alkaline conditions (pH >9)Degradation occurs via β-elimination; use neutral buffers .

Advanced Research Questions

Q. How can ADP disodium salt hydrate be utilized in studying ecto-5'-nucleotidase (CD73) inhibition kinetics?

Methodological Answer:

  • Competitive Binding Assays : Co-incubate ADP (1–100 μM) with CD73 and a fluorogenic substrate (e.g., MESG). Calculate KiK_i using the Cheng-Prusoff equation .
  • IC50_{50} Determination : Perform dose-response curves in DMEM buffer (pH 7.4, 37°C). ADP typically shows IC50_{50} >500 μM due to weak binding vs. AOPCP (IC50_{50} ~0.1 μM) .
  • Data Interpretation : Address variability by standardizing divalent cation concentrations (Mg2+^{2+} vs. Ca2+^{2+}) to resolve contradictory inhibition profiles .

Q. What experimental designs are optimal for probing ADP’s role in nucleotide-protein interactions (e.g., ATPases)?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Titrate ADP (0.5–5 mM) into ATPase solutions (e.g., P-type ATPases) to measure binding enthalpy (ΔH) and stoichiometry (n). Correct for heat of dilution .
  • Molecular Dynamics Simulations : Use ADP’s phosphorylated conformation (PDB ID: 1SU4) to model interactions with Mg2+^{2+}-binding pockets in ATPases .
  • Mutagenesis Studies : Replace conserved residues (e.g., Lys/Arg in Walker A motifs) to assess ADP’s binding entropy vs. ATP .

Q. How can researchers resolve discrepancies in ADP’s cytotoxic effects across cell lines?

Methodological Answer:

  • Metabolic Profiling : Quantify intracellular ADP/ATP ratios via luciferase-based assays. Apoptotic thresholds vary (e.g., ADP/ATP >1.5 in Jurkat vs. >2.0 in HeLa) .
  • Receptor Specificity : Differentiate ADP’s effects via P2Y1_1 (pro-apoptotic) vs. P2Y12_{12} (anti-apoptotic) receptors using siRNA knockdown .
  • Controlled Oxygenation : Hypoxia (1% O2_2) amplifies ADP’s cytotoxicity due to impaired mitochondrial salvage pathways .

Q. What computational strategies validate ADP’s conformational dynamics in solution?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize ADP’s ribose puckering (C2'-endo vs. C3'-endo) and phosphate torsion angles (α/β/γ) at the B3LYP/6-31G* level .
  • Nuclear Overhauser Effect (NOE) : Assign 1H^1H-NOESY cross-peaks to confirm syn/anti glycosidic bond orientations in D2_2O .

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